molecular formula C24H18O3 B11154483 5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11154483
M. Wt: 354.4 g/mol
InChI Key: QLDNSIKVWOTQMD-UHFFFAOYSA-N
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Description

5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with ethyl, methyl, and naphthyl substituents. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the ethyl, methyl, and naphthyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethyl, methyl, and naphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one include other furochromenes with different substituents, such as:

  • 5-ethyl-9-methyl-3-(2-phenyl)-7H-furo[3,2-g]chromen-7-one
  • 5-ethyl-9-methyl-3-(2-thienyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in scientific research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

5-ethyl-9-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-3-15-11-22(25)27-24-14(2)23-20(12-19(15)24)21(13-26-23)18-9-8-16-6-4-5-7-17(16)10-18/h4-13H,3H2,1-2H3

InChI Key

QLDNSIKVWOTQMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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